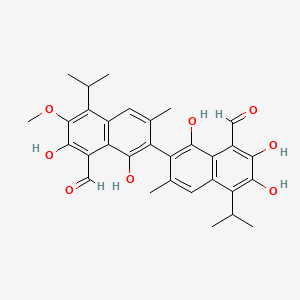
4-Nonylphenyl N,N,N',N'-tetramethylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is a chemical compound known for its unique structure and properties. It contains a total of 59 bonds, including 24 non-hydrogen bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of 4-nonylphenol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonylphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phosphorodiamidates.
Aplicaciones Científicas De Investigación
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Nonylphenol: A related compound with similar structural features but different functional groups.
Tetramethylphosphorodiamidic chloride: A precursor used in the synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate.
Uniqueness
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of nonylphenyl and tetramethylphosphorodiamidate groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
51963-68-9 |
|---|---|
Fórmula molecular |
C19H35N2O2P |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-[dimethylamino-(4-nonylphenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C19H35N2O2P/c1-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23-24(22,20(2)3)21(4)5/h14-17H,6-13H2,1-5H3 |
Clave InChI |
QDDFLYRWJITYGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
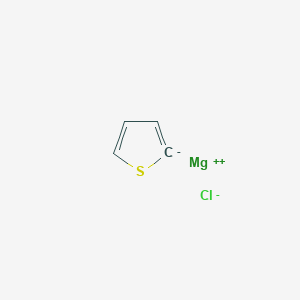
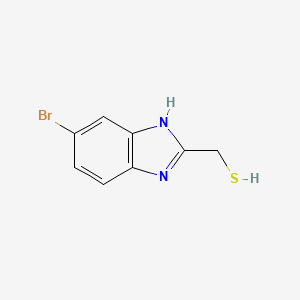
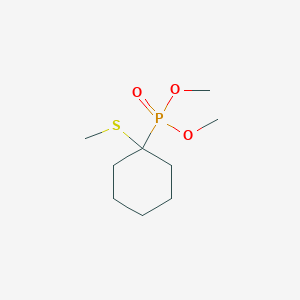
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
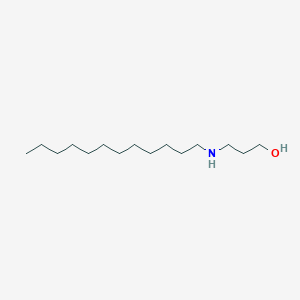
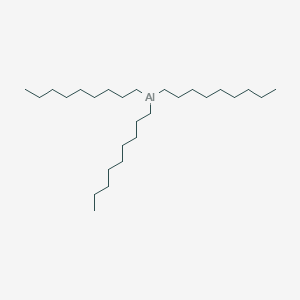

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
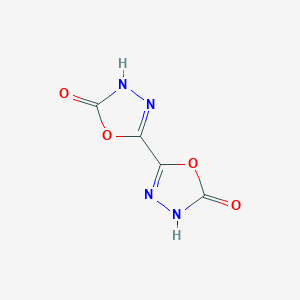
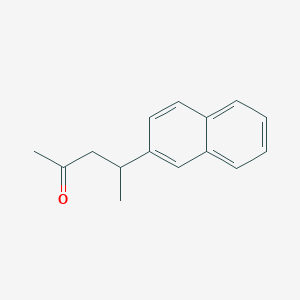
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

